[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
BenchChem offers high-quality [4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO6S/c1-30-18-7-4-15(5-8-18)24(27)23-14-26(17-11-19(31-2)13-20(12-17)32-3)21-10-16(25)6-9-22(21)33(23,28)29/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXPAIBFOFELLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl(4-methoxyphenyl)methanone is a member of the benzothiazine derivative family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- A benzothiazine core , which contributes to its pharmacological properties.
- Multiple methoxy groups that enhance solubility and biological activity.
- A fluoro substituent that may influence its interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar benzothiazine derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory responses .
- Receptor Modulation : It may interact with various receptors, potentially influencing signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound could affect gene expression related to cancer progression and inflammation.
Cytotoxicity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For example:
- A study reported that certain benzothiazine derivatives showed growth inhibition in breast cancer cell lines such as MCF-7 and Hek293-T cells .
Anti-inflammatory Properties
The anti-inflammatory potential of benzothiazine derivatives has been documented:
- In vitro studies suggest that these compounds can reduce inflammatory markers by inhibiting COX and LOX activities .
Case Studies
- Cytotoxic Effects on Cancer Cells
- Inhibition of Enzymatic Activity
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the benzothiazinone moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazine compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves interaction with bacterial enzymes or disruption of cell wall synthesis .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research has indicated that similar benzothiazine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Characterization
The synthesis of 4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step synthetic pathways. Common methodologies include:
- Formation of the Benzothiazine Core : This involves cyclization reactions using appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Substituents such as methoxy and fluoro groups are introduced via electrophilic aromatic substitution or nucleophilic addition reactions.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Case Study 1: Antimicrobial Activity
A study conducted on a series of benzothiazine derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Anticancer Activity
In another study, the compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong anticancer activity compared to existing chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
